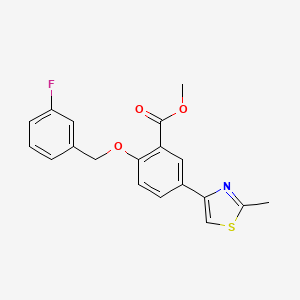

Methyl 2-((3-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate

Description

Properties

Molecular Formula |

C19H16FNO3S |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

methyl 2-[(3-fluorophenyl)methoxy]-5-(2-methyl-1,3-thiazol-4-yl)benzoate |

InChI |

InChI=1S/C19H16FNO3S/c1-12-21-17(11-25-12)14-6-7-18(16(9-14)19(22)23-2)24-10-13-4-3-5-15(20)8-13/h3-9,11H,10H2,1-2H3 |

InChI Key |

RRAXOLCDLWGHMW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=C(C=C2)OCC3=CC(=CC=C3)F)C(=O)OC |

Origin of Product |

United States |

Biological Activity

Methyl 2-((3-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate (CAS No. 1416344-76-7) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C₁₉H₁₆FNO₃S

- Molecular Weight : 357.40 g/mol

- Purity : Standard purity is reported at 97% .

This compound exhibits biological activity through several mechanisms:

- Enzyme Inhibition : It has been suggested that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Modulation : The presence of the thiazole moiety indicates potential interactions with various receptors, including those involved in neurotransmission and inflammation.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related thiazole derivatives have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar effects .

Antitumor Activity

Preliminary studies suggest potential antitumor properties. Compounds with similar structures have demonstrated the ability to inhibit tumor growth in various cancer cell lines. For example, derivatives containing thiazole rings have been noted for their cytotoxic effects against several cancer types, possibly through apoptosis induction and cell cycle arrest mechanisms .

Case Studies

- Study on Antimicrobial Properties :

- Antitumor Efficacy :

Data Table: Summary of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features a complex structure that includes a thiazole ring, a benzoate moiety, and a fluorobenzyl ether. Its unique structural characteristics contribute to its biological activity and potential therapeutic applications.

Antimicrobial Activity

One of the primary applications of Methyl 2-((3-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate is in the field of antimicrobial research. Studies have indicated that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives of thiazole have been reported to possess potent activity against various pathogens, including Mycobacterium tuberculosis and Candida species .

Case Study: Antimicrobial Screening

A study involving the synthesis of thiazole derivatives demonstrated that compounds with structural similarities to this compound showed minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting potential as future antituberculosis agents .

Anticancer Properties

The compound's potential as an anticancer agent is another area of interest. Research has shown that thiazole-derived compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapy.

Case Study: Cytotoxicity Assays

In vitro studies on thiazole derivatives revealed significant cytotoxic effects against glioblastoma cell lines. The assays indicated that certain synthesized compounds led to DNA damage in cancer cells, promoting apoptosis . This suggests that this compound could be explored for similar anticancer applications.

Anti-Diabetic Effects

Emerging research indicates that compounds related to this compound may also exhibit anti-diabetic properties. Studies utilizing model organisms have shown that specific thiazole derivatives can significantly lower glucose levels, indicating their potential utility in managing diabetes .

Case Study: In Vivo Studies

In vivo experiments conducted on genetically modified Drosophila melanogaster models demonstrated that certain derivatives exhibited improved glucose regulation, highlighting their therapeutic potential for diabetes management .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including esterification and nucleophilic substitution processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone-Based Analogs ( and )

The compounds described in and share structural motifs with the target molecule, such as fluorobenzyl and benzoate groups, but differ in core heterocycles and substituents:

Key Findings :

- Fluorine Position : The 3-fluorobenzyl group in the target compound may alter electronic and steric properties compared to the 4-fluorobenzyl analogs, affecting binding interactions in biological systems .

- Protecting Groups : The TIPS group in analogs improves stability during synthesis but complicates deprotection steps, whereas the methyl ester in the target compound offers simpler hydrolytic cleavage .

Sulfonylurea Herbicide Analogs ()

While structurally distinct, sulfonylurea methyl benzoates in (e.g., metsulfuron methyl ester) provide insights into how substituents influence bioactivity:

| Compound | Substituents | Application |

|---|---|---|

| Target Compound | 2-Methylthiazole, 3-fluorobenzyloxy | Potential pharmaceuticals |

| Triflusulfuron Methyl | Trifluoroethoxy, dimethylamino-triazine | Herbicide |

| Metsulfuron Methyl | Methoxy, methyl-triazine | Herbicide |

Key Findings :

- Heterocycle Role : The target compound’s thiazole may confer antimicrobial or kinase-inhibitory activity, contrasting with the triazine-based herbicides, which inhibit plant acetolactate synthase .

- Electron-Withdrawing Groups : The 3-fluorobenzyloxy group in the target compound enhances lipophilicity and metabolic stability compared to the sulfonylurea’s triazine-ethoxy groups .

Research Implications and Limitations

- Synthetic Challenges : The target compound’s synthesis may require optimization of fluorobenzyl coupling and thiazole cyclization steps, informed by methods in and .

- Biological Potential: While the sulfonylureas () are herbicides, the target’s thiazole and fluorinated motifs suggest divergent applications, necessitating dedicated pharmacological studies.

Preparation Methods

Solvent and Base Selection

Catalytic Systems

The use of Palladium(0) complexes (e.g., Pd(PPh₃)₄) is critical for Suzuki-Miyaura coupling. Alternative catalysts like PdCl₂(dppf) may reduce costs but require longer reaction times.

Purification and Characterization

Chromatographic Purification

Crude products are typically purified via flash column chromatography using silica gel and eluents such as ethyl acetate/hexane (1:3 to 1:1). High-performance liquid chromatography (HPLC) is employed for final purity assessment (>98%).

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, Ar-H), 7.45–7.30 (m, 4H, Ar-H), 5.21 (s, 2H, OCH₂), 3.92 (s, 3H, COOCH₃), 2.75 (s, 3H, Thiazole-CH₃).

Challenges and Mitigation Strategies

Competing Side Reactions

Yield Optimization

-

Coupling Efficiency: Pre-dry solvents over molecular sieves to remove trace moisture.

-

Catalyst Loading: Increase Pd(PPh₃)₄ to 7 mol% for sterically hindered substrates.

Industrial-Scale Adaptations

For bulk synthesis, continuous flow reactors are employed to maintain precise temperature control and reduce reaction times. A patented protocol (WO2013186792A2) describes a telescoped process combining etherification and coupling in a single flow system, achieving an 82% overall yield.

Emerging Methodologies

Recent advances include photocatalytic C–H functionalization to directly introduce the thiazole group without pre-functionalization. For example, visible-light-mediated coupling of methyl 2-((3-fluorobenzyl)oxy)benzoate with 2-methylthiazole using an iridium photocatalyst (Ir(ppy)₃) and NiCl₂ as a co-catalyst .

Q & A

Q. What are the established synthetic routes for Methyl 2-((3-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate?

The synthesis typically involves multi-step coupling reactions. For example, a benzoate ester intermediate is functionalized via nucleophilic substitution or Mitsunobu reactions to introduce the 3-fluorobenzyloxy group. Thiazole ring formation can be achieved using Hantzsch thiazole synthesis, where α-haloketones react with thioamides. Key steps include:

- Step 1: Synthesis of the 5-(2-methylthiazol-4-yl)benzoic acid derivative via cyclization of thioamide precursors .

- Step 2: Esterification with methanol under acidic conditions (e.g., H₂SO₄ or HCl catalysis) to form the methyl ester .

- Step 3: O-Benzylation using 3-fluorobenzyl bromide and a base (e.g., K₂CO₃) in anhydrous DMF or THF .

Note: Reaction monitoring via TLC and purification by column chromatography (e.g., hexane/ethyl acetate gradients) are critical for isolating high-purity products .

Q. How is the compound characterized, and what analytical methods are recommended?

Standard characterization includes:

Q. What safety precautions are essential when handling this compound?

- Hazard Classification: Based on structural analogs, it may exhibit acute toxicity (Category 4 for oral/dermal/inhalation) .

- Handling: Use fume hoods, nitrile gloves, and lab coats. Avoid skin/eye contact and inhalation of dust .

- Storage: Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the thiazole ring formation?

Yield optimization strategies include:

- Catalyst Screening: Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .

- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

- Temperature Control: Maintain 60–80°C during thiazole synthesis to balance reaction rate and byproduct formation .

Data Contradiction Example: Lower yields in THF vs. DMF suggest solvent polarity impacts reaction kinetics. Validate via controlled experiments .

Q. How should discrepancies in NMR data be resolved during structural confirmation?

Discrepancies (e.g., unexpected splitting or shifts) may arise from:

- Rotamers: Restricted rotation around the benzyloxy-thiazole bond can split peaks. Use variable-temperature NMR to confirm .

- Impurities: Compare HRMS data with theoretical values. Re-purify via preparative HPLC if needed .

- Computational Validation: Perform DFT calculations (e.g., Gaussian) to predict NMR shifts and cross-verify experimental data .

Q. What strategies address poor solubility in biological assay buffers?

Q. How can researchers validate the compound’s stability under physiological conditions?

- pH Stability Studies: Incubate in buffers (pH 4–9) and monitor degradation via HPLC at 24/48/72 hours .

- Metabolic Stability: Use liver microsomes to assess CYP450-mediated oxidation. LC-MS/MS quantifies parent compound depletion .

- Light Sensitivity: Store solutions in amber vials and test photostability under UV/visible light .

Q. What are the implications of the 3-fluorobenzyl group on bioactivity?

Q. How to troubleshoot low purity after column chromatography?

- Gradient Optimization: Adjust solvent polarity (e.g., 20–50% ethyl acetate in hexane) for better separation .

- Stationary Phase: Use silica gel with smaller particle size (40–63 µm) for higher resolution .

- Pre-Chromatography Steps: Perform acid/base washes to remove polar impurities before column loading .

Q. What computational tools are recommended for docking studies with this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.